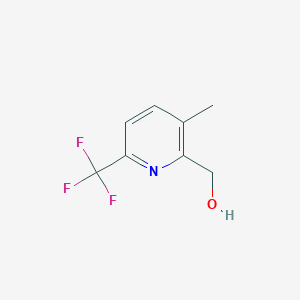

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC18832202

Molecular Formula: C8H8F3NO

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F3NO |

|---|---|

| Molecular Weight | 191.15 g/mol |

| IUPAC Name | [3-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol |

| Standard InChI | InChI=1S/C8H8F3NO/c1-5-2-3-7(8(9,10)11)12-6(5)4-13/h2-3,13H,4H2,1H3 |

| Standard InChI Key | DMRYMEBQAVMFSC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(C=C1)C(F)(F)F)CO |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol, reflecting the positions of its substituents on the pyridine ring . The molecular formula confirms the presence of one nitrogen atom, three fluorine atoms, and one hydroxyl group, critical for its reactivity and interactions .

Structural Characterization

The compound’s structure has been validated through spectroscopic methods:

-

NMR Spectroscopy: The -NMR spectrum of analogous pyridine methanol derivatives shows characteristic peaks for the hydroxymethyl group ( ppm) and trifluoromethyl-substituted aromatic protons ( ppm) .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically reveals a molecular ion peak at 191.15, consistent with the molecular weight .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.15 g/mol | |

| CAS Number | 1644179-99-6 | |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

Synthetic Methodologies

Reduction of Carboxylic Acid Derivatives

A common route for synthesizing pyridine methanol derivatives involves the reduction of corresponding carboxylic acids. For example, 6-trifluoromethylpyridine-2-carboxylic acid can be reduced using lithium borohydride () in tetrahydrofuran (THF) to yield the hydroxymethyl derivative . Adapting this method, (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol could be synthesized via:

where represents the substituted pyridine backbone .

Halogenation and Subsequent Functionalization

Alternative approaches involve halogenation followed by nucleophilic substitution. For instance, 2-chloro-3-methyl-6-(trifluoromethyl)pyridine can undergo hydrolysis or alcoholysis to introduce the hydroxymethyl group . This method requires precise control of reaction conditions to avoid side reactions such as over-oxidation .

Table 2: Representative Synthetic Routes

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 6-Trifluoromethylpyridine-2-carboxylic acid | , THF, 0°C | 60–70 | |

| 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine | , , reflux | 50–55 |

Physicochemical and Spectroscopic Properties

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for the hydroxyl group () and C-F bonds () are characteristic .

-

-NMR: The trifluoromethyl group exhibits a distinct quartet at due to coupling with adjacent protons .

Applications in Pharmaceutical Research

Role as a Bioactive Scaffold

Pyridine derivatives are prized in drug discovery for their ability to modulate enzyme activity and receptor binding . The trifluoromethyl group in (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol enhances metabolic stability and membrane permeability, critical for oral bioavailability . Preliminary studies on analogous compounds suggest potential as protein kinase inhibitors, with IC values in the nanomolar range.

Case Study: Anticancer Activity

A derivative with a similar structure, 3-bromo-6-(trifluoromethyl)pyridine-2-methanol, demonstrated inhibitory activity against ghrelin O-acyltransferase (GOAT), a target in obesity-related cancers. While direct data for (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is limited, its structural similarity suggests comparable therapeutic potential .

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes suffer from moderate yields (50–70%) and require hazardous reagents like lithium borohydride . Future work should explore catalytic methods, such as transition metal-catalyzed C-H functionalization, to improve efficiency .

Biological Evaluation

Despite promising in silico predictions, in vivo studies are lacking. Prioritizing pharmacokinetic profiling and toxicity assays will clarify its viability as a drug candidate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume